N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3,4-dimethylbenzamide
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Overview
Description
N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3,4-dimethylbenzamide is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3,4-dimethylbenzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or acyl chlorides, followed by cyclization . Industrial production methods often utilize green chemistry principles, such as the use of CO₂ and diethylsilane in the presence of catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common reagents and conditions include acidic or basic environments, and the major products formed depend on the specific reaction conditions.
Scientific Research Applications
N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 5-amino-2-(1,3-benzothiazol-2-yl)phenol
- N-(1,3-benzothiazol-2-yl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide .
Compared to these, N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3,4-dimethylbenzamide is unique due to its specific structural features and the resulting biological activities.
Properties
IUPAC Name |
N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS2/c1-14-8-10-17(12-16(14)3)22(28)27-24(29)26-20-13-18(11-9-15(20)2)23-25-19-6-4-5-7-21(19)30-23/h4-13H,1-3H3,(H2,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMFSYVEFBYSBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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